molecular formula C18H21NO B1392077 4-Methyl-2-(4-pentylbenzoyl)pyridine CAS No. 1187165-16-7

4-Methyl-2-(4-pentylbenzoyl)pyridine

Cat. No. B1392077
M. Wt: 267.4 g/mol
InChI Key: FSAASCSVHHPYSH-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-pentylbenzoyl)pyridine (MPBP) is a synthetic compound that belongs to the family of pyridine-based compounds. MPBP has been known to exhibit a wide range of physiological and biochemical effects, making it a popular subject of research in the scientific community.

Scientific Research Applications

Chemical Synthesis and Derivatives

A study by Al-Issa (2012) explored the synthesis of various pyridine and fused pyridine derivatives, including 4-methyl-2-(4-pentylbenzoyl)pyridine. This research highlighted the potential for creating a range of pyridine carbonitriles with varying substitutions, demonstrating the versatility of pyridine derivatives in chemical synthesis (Al-Issa, 2012).

Anticancer Potential

Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, showing significant antiproliferative activity against various cancer cell lines. These findings suggest that derivatives of 4-methyl-2-(4-pentylbenzoyl)pyridine could have promising applications in cancer treatment (Ivasechko et al., 2022).

Corrosion Inhibition

Research by Dandia et al. (2013) and Sudheer & Quraishi (2015) indicated that pyrazolopyridine derivatives, which are structurally related to 4-methyl-2-(4-pentylbenzoyl)pyridine, act as effective corrosion inhibitors for metals like steel and copper. This suggests potential industrial applications of such derivatives in corrosion prevention (Dandia et al., 2013); (Sudheer & Quraishi, 2015).

Electronic and Structural Studies

Samanta et al. (2008) investigated the electronic structures of diradical complexes of ruthenium and osmium with ligands similar to 4-methyl-2-(4-pentylbenzoyl)pyridine, revealing insights into their electronic properties and changes upon oxidation. Such studies are crucial for understanding the potential electronic applications of pyridine derivatives (Samanta et al., 2008).

Light Emitting Diodes

Cho et al. (2010) synthesized ligands by attaching a carbazolyl group to pyridine, similar to 4-methyl-2-(4-pentylbenzoyl)pyridine, for use in green-emitting Ir(III) complexes in polymer light-emitting diodes. This highlights the potential application of pyridine derivatives in the development of advanced lighting technologies (Cho et al., 2010).

Antimicrobial Activities

Various studies, such as those by Attaby et al. (2006) and Bayrak et al. (2009), have demonstrated that pyridine derivatives exhibit antimicrobial activities. These findings suggest the potential use of 4-methyl-2-(4-pentylbenzoyl)pyridine derivatives in developing new antimicrobial agents (Attaby et al., 2006); (Bayrak et al., 2009).

properties

IUPAC Name

(4-methylpyridin-2-yl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-4-5-6-15-7-9-16(10-8-15)18(20)17-13-14(2)11-12-19-17/h7-13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAASCSVHHPYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243416
Record name (4-Methyl-2-pyridinyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-pentylbenzoyl)pyridine

CAS RN

1187165-16-7
Record name (4-Methyl-2-pyridinyl)(4-pentylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-pyridinyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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